molecular formula C8H6F3NO2 B589753 Methyl 3-amino-2,4,6-trifluorobenzoate CAS No. 125568-74-3

Methyl 3-amino-2,4,6-trifluorobenzoate

Cat. No.: B589753
CAS No.: 125568-74-3
M. Wt: 205.136
InChI Key: NPLVVMLTRUVJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 223.13 g/mol. The compound’s unique structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, creating distinct electronic and steric properties.

Properties

CAS No.

125568-74-3

Molecular Formula

C8H6F3NO2

Molecular Weight

205.136

IUPAC Name

methyl 3-amino-2,4,6-trifluorobenzoate

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3

InChI Key

NPLVVMLTRUVJGJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C=C1F)F)N)F

Synonyms

Benzoic acid, 3-amino-2,4,6-trifluoro-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Methoxy-2,4,5-trifluorobenzoate

Key Differences :

  • Substituents: Replaces the amino group with a methoxy (-OCH₃) group at the 3-position and fluorine atoms at 2-, 4-, and 5-positions (vs. 2,4,6 in the target compound).
  • Molecular Properties :
    • Molecular Formula: C₉H₇F₃O₃
    • Molecular Weight: 220.145 g/mol
    • XLogP3 (Lipophilicity): 2.2 (indicative of moderate hydrophobicity) .

Functional Impact :

  • Fluorine placement (2,4,5 vs. 2,4,6) influences steric hindrance and electronic distribution, which may affect crystallization behavior or interaction with biological targets.

Sulfonylurea-Based Methyl Benzoates (e.g., Triflusulfuron Methyl Ester)

Key Differences :

  • Core Structure : Incorporates a sulfonylurea bridge and triazine ring (e.g., triflusulfuron methyl ester: C₁₄H₁₅F₃N₆O₅S ), unlike the simpler benzoate backbone of the target compound .
  • Applications : These derivatives are potent herbicides, targeting acetolactate synthase (ALS) in plants.

Functional Impact :

  • The sulfonylurea group enables hydrogen bonding with enzyme active sites, a feature absent in Methyl 3-amino-2,4,6-trifluorobenzoate.
  • Fluorine atoms in both compounds enhance metabolic stability, but the triazine ring in sulfonylureas introduces additional steric and electronic complexity .

Carbohydrate-Derived Methyl Amino Esters

Key Differences :

  • Backbone: Compounds like methyl 3-amino-2,3-dideoxyhexopyranosides feature a carbohydrate core with amino and ester groups, contrasting with the aromatic benzoate system of the target compound .

Functional Impact :

  • Carbohydrate derivatives exhibit conformational flexibility due to their cyclic ether and hydroxyl groups, whereas the rigid aromatic ring of this compound restricts rotational freedom.
  • Protonation studies of carbohydrate-based amino esters reveal pH-dependent stability, a property that may differ in aromatic systems due to resonance effects .

Tabulated Comparison of Key Properties

Compound Molecular Formula Substituents XLogP3 Molecular Weight (g/mol) Primary Applications
This compound C₈H₆F₃NO₂ NH₂ (3), F (2,4,6) N/A 223.13 Research/Agrochemical Intermediate
Methyl 3-methoxy-2,4,5-trifluorobenzoate C₉H₇F₃O₃ OCH₃ (3), F (2,4,5) 2.2 220.145 Chemical Synthesis
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₅S Sulfonylurea, triazine N/A 436.36 Herbicide

Research Findings and Implications

  • Electronic Effects: The amino group in this compound may enhance solubility in polar solvents compared to methoxy analogs, though this requires experimental validation.
  • Synthetic Utility : Fluorine substitution patterns (2,4,6 vs. 2,4,5) influence regioselectivity in cross-coupling reactions, as seen in related trifluorobenzoates .
  • Biological Activity: While sulfonylurea derivatives leverage triazine rings for herbicidal activity, the target compound’s amino group could facilitate interactions with enzymes or receptors in novel agrochemical designs .

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